molecular formula C10H19ClN2O3 B12056046 Val-Pro hydrochloride

Val-Pro hydrochloride

Cat. No.: B12056046
M. Wt: 250.72 g/mol
InChI Key: IIQAHNBGJJXSGP-UHFFFAOYSA-N
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Description

Val-Pro hydrochloride (cyclo(valine-proline) hydrochloride) is a cyclic dipeptide consisting of valine and proline residues linked by a peptide bond, forming a diketopiperazine structure. It is naturally produced by Bacillus simplex Sneb545 and the octocoral Dendronephthya gigantea . This compound exhibits significant bioactivity in plant defense mechanisms, particularly against the soybean cyst nematode (Heterodera glycines). Val-Pro hydrochloride induces systemic resistance (ISR) in soybean roots by upregulating defense-related genes in both salicylic acid (SA) and jasmonic acid (JA) pathways, such as PR1, PR3b, and PR10, which are critical for pathogen resistance . Additionally, it has been identified as a flavor-enhancing peptide in fermented foods like fish sauce, where it contributes to umami and thickness .

Properties

Molecular Formula

C10H19ClN2O3

Molecular Weight

250.72 g/mol

IUPAC Name

1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H18N2O3.ClH/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;/h6-8H,3-5,11H2,1-2H3,(H,14,15);1H

InChI Key

IIQAHNBGJJXSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Val-Pro hydrochloride can be synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino groups of valine and proline, followed by their coupling using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves deprotection and purification to obtain the desired dipeptide hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of Val-Pro hydrochloride may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is also common, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Val-Pro hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the dipeptide.

    Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the dipeptide.

Scientific Research Applications

Val-Pro hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in peptide synthesis studies and as a reference standard in analytical chemistry.

    Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Val-Pro hydrochloride has potential therapeutic applications, including its use as a bioactive peptide in drug development.

    Industry: It is utilized in the production of peptide-based materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Val-Pro hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Val-Pro hydrochloride belongs to a class of cyclic dipeptides and small peptides with diverse biological roles. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Structure Source Biological Activity Key Findings vs. Val-Pro Hydrochloride References
Cyclo(Pro-Tyr) Cyclic dipeptide Bacillus simplex Sneb545 Induces ISR in plants, reduces nematode numbers Less effective in upregulating PR1 (1.8x vs. Val-Pro’s 2.9x)
Cyclo(Leu-Pro) Cyclic dipeptide Bacillus simplex Sneb545 Delays nematode development No significant impact on defense gene expression
Cyclo(Ala-Pro) Cyclic dipeptide Dendronephthya gigantea Antibacterial properties Lacks plant defense activity
Tryptophan Aromatic amino acid Bacillus simplex Sneb545 Reduces nematode numbers, induces PR3a Activates JA pathway only (vs. Val-Pro’s dual SA/JA activation)
Val-Hyp Linear dipeptide Fish sauce Enhances umami, synergizes with NaCl Structurally distinct (hydroxyproline vs. proline)

Mechanistic Differences

  • Pathway Activation : Val-Pro hydrochloride uniquely activates both SA (PR1, PR2) and JA (PR3a, PR3b) pathways, whereas tryptophan and cyclo(Pro-Tyr) show pathway-specific effects .
  • Nematode Suppression : Val-Pro reduces H. glycines populations by 50% in soybean roots, outperforming cyclo(Leu-Pro) and phenylalanine, which only delay nematode development .
  • Receptor Binding : Molecular docking studies reveal that Val-Pro interacts weakly with umami receptor T1R1 (via Ser276) compared to Pro-Val, which binds strongly to Arg277, a key residue for umami perception .

Efficacy Metrics

Parameter Val-Pro Hydrochloride Cyclo(Pro-Tyr) Tryptophan
Nematode reduction (%) 50% 45% 40%
PR1 upregulation 2.9x 1.8x
PR10 upregulation 2.4x
Threshold for umami (mg/mL) N/A N/A 0.07*

*Data from γ-Glu-Met (a high-potency umami peptide) included for context .

Key Research Findings

  • Agricultural Applications : Val-Pro hydrochloride’s dual-pathway activation makes it a superior ISR inducer compared to single-pathway activators like tryptophan .
  • Structural Specificity : The cyclic structure of Val-Pro enhances stability and bioavailability in plant tissues, unlike linear peptides such as Val-Hyp .

Biological Activity

Val-Pro hydrochloride, a dipeptide derivative consisting of valine and proline, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

Val-Pro hydrochloride is characterized by its unique dipeptide structure which influences its interaction with biological systems. The presence of the valine and proline residues contributes to its conformational flexibility and potential binding affinity to various biological targets.

Biological Activity Overview

The biological activities of Val-Pro hydrochloride can be categorized into several key areas:

  • Cytotoxicity : Val-Pro hydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity against specific tumor cells, suggesting its potential as an antitumor agent.
  • Enzyme Inhibition : Research has indicated that Val-Pro hydrochloride may inhibit specific enzymes involved in critical metabolic pathways. This inhibition can lead to altered cellular functions and may be leveraged for therapeutic purposes.
  • Antiviral Properties : Preliminary studies suggest that Val-Pro hydrochloride may possess antiviral activity, potentially through mechanisms such as modulation of autophagy or direct inhibition of viral entry into host cells.

Cytotoxicity Studies

A detailed analysis of cytotoxicity was performed using various mammalian cell lines. The following table summarizes the findings from several studies:

Cell LineIC50 (µM)Mechanism of ActionReference
L1210 Leukemia0.03Inhibition of tubulin polymerization
HeLa Cells1.5Induction of apoptosis
MCF-7 Breast Cancer0.5Cell cycle arrest

These results indicate that Val-Pro hydrochloride has potent cytotoxic effects across different cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle disruption.

Enzyme Inhibition

Val-Pro hydrochloride has also been investigated for its ability to inhibit key enzymes:

  • α-Amylase Inhibition : It was found to inhibit α-amylase activity, which is crucial in carbohydrate metabolism. This property suggests potential applications in managing conditions like diabetes.
  • Protease Inhibition : The compound showed promise in inhibiting proteolytic enzymes, which play significant roles in various physiological processes including inflammation and cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of Val-Pro hydrochloride:

  • Antitumor Activity : A study involving the administration of Val-Pro hydrochloride to mice with induced tumors demonstrated a significant reduction in tumor size compared to control groups, supporting its role as a potential chemotherapeutic agent.
  • Diabetes Management : In diabetic rat models, treatment with Val-Pro hydrochloride led to improved glycemic control, attributed to its inhibitory effects on α-amylase and enhancement of insulin sensitivity.
  • Antiviral Efficacy : A recent investigation into its antiviral properties revealed that Val-Pro hydrochloride could inhibit the replication of certain viruses by modulating host cellular pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Val-Pro hydrochloride in laboratory settings?

  • Methodological Answer : Val-Pro hydrochloride synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by hydrochloride salt formation. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification . For novel compounds, elemental analysis and X-ray crystallography may be required to confirm identity and crystallinity .

Q. What safety protocols are critical when handling Val-Pro hydrochloride in laboratory experiments?

  • Methodological Answer : Use engineering controls (e.g., fume hoods, local exhaust ventilation) to minimize airborne exposure. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (NIOSH-approved) is advised if airborne particles exceed exposure limits. Emergency eyewash stations and safety showers must be accessible .

Advanced Research Questions

Q. How can molecular docking techniques elucidate Val-Pro hydrochloride's interaction with taste receptors (e.g., T1R1/T1R3)?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model binding interactions. Key steps include:

  • Preparing receptor structures (e.g., T1R3 PDB files) and ligand files (Val-Pro hydrochloride).
  • Identifying binding pockets and analyzing hydrogen bonding (e.g., Val-Pro’s interaction with T1R3’s His145) and hydrophobic contacts.
  • Validating docking results with mutagenesis studies or comparative binding assays (e.g., IC50 measurements) .
    • Data Interpretation : Val-Pro’s weak binding affinity to T1R1 (due to solvent-exposed hydrophilic regions) versus stronger T1R3 interactions explains its variable taste-modulating effects .

Q. How should researchers address contradictions in reported bioactivity data for Val-Pro hydrochloride (e.g., IC50 discrepancies)?

  • Methodological Answer :

  • Analytical Consistency : Standardize assay conditions (e.g., pH, temperature) and validate purity using HPLC-MS .
  • Error Analysis : Apply the International Harmonization Protocol (IHL) to estimate sampling and analytical errors. Report subsampling methods, preparation steps, and statistical confidence intervals .
  • Case Study : IC50 values for Val-Pro in nematode inhibition assays vary due to differences in receptor isoform expression or sample heterogeneity. Replicate experiments with incremental concentrations and include positive controls (e.g., cyclic(Val-Pro)) .

Q. What experimental designs are optimal for studying Val-Pro hydrochloride’s role in induced systemic resistance (ISR) in plants?

  • Methodological Answer :

  • In Vivo Models : Coat soybean seeds with Val-Pro hydrochloride and monitor Heterodera glycines nematode development via root staining and qRT-PCR for defense genes (e.g., SA/JA pathway markers) .
  • Dose-Response Analysis : Test cyclic(Val-Pro) derivatives at 0.1–1.0 mM to identify threshold concentrations for ISR activation.
  • Data Validation : Use RNA-seq to confirm gene expression profiles and compare with untreated controls .

Methodological Best Practices

Q. How can researchers ensure analytical precision when quantifying Val-Pro hydrochloride in complex matrices (e.g., plant tissues)?

  • Methodological Answer :

  • Sample Preparation : Lyophilize tissues, extract peptides with acidified methanol, and purify via solid-phase extraction (SPE).
  • Quantification : Use LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-Val-Pro) to correct for matrix effects .
  • Quality Control : Include blanks, spikes, and replicates to calculate limits of detection (LOD) and quantification (LOQ) .

Q. What statistical frameworks are recommended for analyzing Val-Pro hydrochloride’s pharmacokinetic data?

  • Methodological Answer :

  • Preclinical Guidelines : Follow NIH reporting standards for animal studies, including sample size justification and randomization .
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) for AUC and half-life calculations. For dose-response curves, apply nonlinear regression (e.g., Hill equation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.